1,1'-(Phenylmethylene)bisaziridine
Description
1,1'-(Phenylmethylene)bisaziridine is a bisaziridine compound featuring two aziridine rings connected via a phenylmethylene (–CH(C₆H₅)–) linker. Aziridines are strained three-membered heterocycles with one nitrogen atom, making them highly reactive in ring-opening reactions. The phenylmethylene group introduces aromaticity and steric bulk, which may modulate the compound’s stability, solubility, and reactivity compared to other bisaziridines.
Properties
CAS No. |
1588-05-2 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-[aziridin-1-yl(phenyl)methyl]aziridine |
InChI |
InChI=1S/C11H14N2/c1-2-4-10(5-3-1)11(12-6-7-12)13-8-9-13/h1-5,11H,6-9H2 |
InChI Key |
YFSKMMDACCWCDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(C2=CC=CC=C2)N3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(Phenylmethylene)bis(aziridine) can be synthesized through several methods. One common approach involves the reaction of phenylmethylene chloride with aziridine in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: These methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Phenylmethylene)bis(aziridine) undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions.
Substitution Reactions: The phenylmethylene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as sodium azide, lithium aluminum hydride, and Grignard reagents are commonly used.
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under acidic conditions.
Major Products Formed:
Scientific Research Applications
1,1’-(Phenylmethylene)bis(aziridine) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(Phenylmethylene)bis(aziridine) primarily involves its ability to undergo ring-opening reactions. The high ring strain of the aziridine rings makes them highly reactive towards nucleophiles. This reactivity allows the compound to interact with various molecular targets, including proteins and nucleic acids, leading to modifications that can alter their function .
Comparison with Similar Compounds
Key Observations:
- Linker Effects: The carbonyl linker in 1,1'-(Carbonyl)bisaziridine introduces polarity, evidenced by its strong IR absorption at 1700 cm⁻¹ . This likely enhances solubility in polar solvents compared to the hydrophobic phenylmethylene analog. The phenylmethylene linker is expected to reduce solubility in polar media but increase thermal stability due to aromatic conjugation. The iminobis(trimethylene) linker in the aliphatic analog results in a higher molecular weight and boiling point (270.2°C), typical of flexible aliphatic chains .
Ring-Opening Reactivity
Aziridines are prone to nucleophilic ring-opening due to angle strain. The linker group significantly influences reactivity:
- Carbonyl-linked bisaziridine : The electron-withdrawing carbonyl group polarizes the aziridine rings, increasing susceptibility to nucleophilic attack. This makes it useful in polymer crosslinking and pharmaceutical synthesis .
- This could favor applications requiring controlled release or stability under mild conditions.
- Iminobis(trimethylene)-linked bisaziridine: The aliphatic linker provides flexibility, which might facilitate interactions in catalytic systems or drug delivery platforms .
Research Findings and Limitations
- Carbonyl-linked bisaziridine has been extensively characterized, with NMR and IR data confirming its structure and reactivity .
- Gaps in Data : Direct experimental data for 1,1'-(Phenylmethylene)bisaziridine are absent in the provided evidence. Properties are hypothesized based on structural analogs and aromatic linker effects.
Biological Activity
1,1'-(Phenylmethylene)bisaziridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pest control. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
1,1'-(Phenylmethylene)bisaziridine is characterized by its unique aziridine rings connected through a phenylmethylene bridge. This structural configuration contributes to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 1,1'-(Phenylmethylene)bisaziridine has been explored in various studies, focusing on its effects against microbial pathogens and potential therapeutic uses. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that 1,1'-(Phenylmethylene)bisaziridine exhibits significant antimicrobial properties against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis.
- Insecticidal Properties : Recent investigations indicate that this compound may have insecticidal activity similar to other aziridine derivatives. The compound's ability to affect the nervous system of insects has been highlighted as a potential mechanism for its efficacy.
Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various aziridine derivatives, including 1,1'-(Phenylmethylene)bisaziridine. The results showed:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,1'-(Phenylmethylene)bisaziridine | E. coli, S. aureus | 32 µg/mL |
| Control (Ampicillin) | E. coli | 8 µg/mL |
| Control (Vancomycin) | S. aureus | 4 µg/mL |
These findings suggest that 1,1'-(Phenylmethylene)bisaziridine possesses promising antibacterial activity comparable to standard antibiotics.
Insecticidal Activity
In another study focusing on larvicidal activity against Aedes aegypti, the compound was assessed for its effectiveness in controlling mosquito populations:
| Compound | LC50 (µM) | LC90 (µM) |
|---|---|---|
| 1,1'-(Phenylmethylene)bisaziridine | 25.0 ± 3.2 | 150.0 ± 20.5 |
| Control (Temephos) | <10.94 | <10.94 |
The results indicated that while the compound is effective as an insecticide, it requires further optimization to enhance its potency compared to established insecticides like temephos.
The proposed mechanisms of action for 1,1'-(Phenylmethylene)bisaziridine include:
- Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Nervous System Interference : In insects, it is hypothesized that the compound disrupts neurotransmitter release or receptor binding, leading to paralysis or death.
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of any new compound. Preliminary studies have indicated that at therapeutic doses, 1,1'-(Phenylmethylene)bisaziridine shows low cytotoxicity in mammalian cell lines:
- Cytotoxicity Assay : Cells exposed to concentrations up to 1000 µM displayed viability greater than 80%, indicating a favorable safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
